molecular formula C7H8N2O B2875738 2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile CAS No. 35166-42-8

2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile

Cat. No.: B2875738
CAS No.: 35166-42-8
M. Wt: 136.154
InChI Key: UMCQYZGFGHGVTG-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile is an organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Scientific Research Applications

2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Preparation Methods

The synthesis of 2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium cyanide to yield the nitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-7(3-4-8)6(2)10-9-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCQYZGFGHGVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-42-8
Record name 2-(dimethyl-1,2-oxazol-4-yl)acetonitrile
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